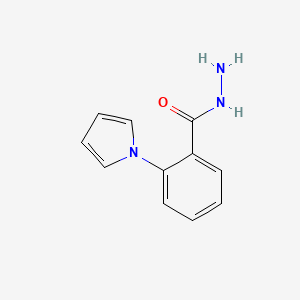

2-(1H-pyrrol-1-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-pyrrol-1-yl)benzohydrazide is a chemical compound with the molecular formula C11H11N3O. It is a nitrogen-containing heterocyclic compound that features a pyrrole ring attached to a benzohydrazide moiety.

Méthodes De Préparation

The synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol. The reaction is carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2-(1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It undergoes substitution reactions where functional groups on the benzene ring or pyrrole ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions

Applications De Recherche Scientifique

2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:

Photodynamic Properties and Electronic Devices: It is used in studies exploring its photodynamic properties and potential use in molecular machines and electronic devices.

Structural and Spectroscopic Analysis:

Catalysis and Organic Synthesis: It is employed in catalysis and organic synthesis reactions, showcasing its role in facilitating various chemical transformations.

Antibacterial and Antifungal Activities: This compound has been evaluated for its potential antibacterial and antifungal activities.

Cytotoxic Activity and Cancer Research: Studies have investigated its cytotoxic activity against cancer cell lines, indicating its potential in cancer research.

Mécanisme D'action

The mechanism of action of 2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival . Molecular docking studies have revealed binding interactions with the active sites of these enzymes, providing insights into its inhibitory effects .

Comparaison Avec Des Composés Similaires

2-(1H-pyrrol-1-yl)benzohydrazide can be compared with other similar compounds, such as:

Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antiviral properties.

Pyrrole and Pyrrolidine Analogs: These analogs have diverse therapeutic applications, such as anticancer, anti-inflammatory, and antiviral activities.

4-Pyrrol-1-yl Benzoic Acid Hydrazide Analogs: These compounds are structurally similar and have been studied for their potential antibacterial and antitubercular activities.

The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various scientific fields.

Activité Biologique

2-(1H-pyrrol-1-yl)benzohydrazide is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. Its molecular formula is C11H11N3O, featuring a pyrrole ring linked to a benzohydrazide moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial, anticancer, and antitubercular properties.

The synthesis of this compound typically involves the reaction of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in ethanol under reflux conditions. This process yields a compound that can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in organic synthesis applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of this compound have been tested against Mycobacterium tuberculosis (Mtb), demonstrating promising results with minimal inhibitory concentrations (MIC) ranging from 0.05 to 0.1 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably, derivatives such as N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide have shown efficacy against cancer cell lines like A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). These compounds were subjected to MTT assays to evaluate their cytotoxicity, revealing lower IC50 values compared to other tested compounds . The mechanism of action appears to involve the inhibition of key enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis in cancer cells .

Antitubercular Activity

In addition to its anticancer properties, this compound has been evaluated for its antitubercular activity. The compound's structural features contribute to its interaction with bacterial enzymes necessary for survival. Molecular docking studies have indicated strong binding affinities with DHFR and enoyl ACP reductase, which are vital targets for developing new antitubercular agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its inhibition of enzymes like DHFR disrupts the folate pathway in bacteria and cancer cells, leading to impaired growth and proliferation. Furthermore, the unique electron properties of the pyrrole ring enhance its binding capabilities with these targets .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide | Hydrazone structure; pyrrole ring | Antimicrobial activity |

| N'-[hydroxybenzylidene]-3,4-dimethyl-1H-pyrrole | Hydroxyl group; different substituents on pyrrole | Antioxidant properties |

| N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide | Benzoyl group linked to pyrrole | Anticancer activity |

This table illustrates the diversity within this class of compounds and highlights how structural modifications can influence biological activity.

Case Studies

Several studies have documented the efficacy of this compound derivatives:

- Antibacterial Study : A series of synthesized benzohydrazides were tested against multiple bacterial strains, revealing strong antibacterial properties and low MIC values against Mtb.

- Cancer Research : In vitro assays demonstrated that certain derivatives effectively induced apoptosis in cancer cell lines through cell cycle arrest mechanisms.

- Molecular Docking Studies : Investigations into the binding interactions between these compounds and their molecular targets have provided insights into their potential therapeutic applications.

Propriétés

IUPAC Name |

2-pyrrol-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-13-11(15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8H,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLLLYUFDQNKQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352491 |

Source

|

| Record name | 2-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31739-63-6 |

Source

|

| Record name | 2-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.